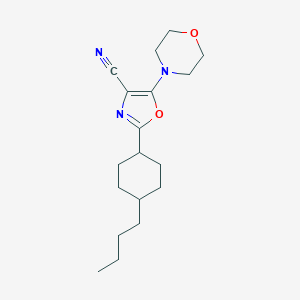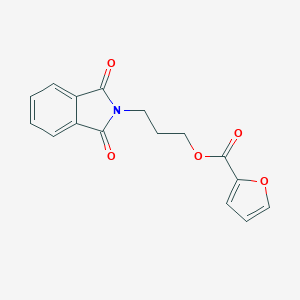
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate is a chemical compound with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol. This compound features a furan ring and an isoindoline-1,3-dione moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is usually carried out in a mixed solvent of tetrahydrofuran and acetic acid, followed by the addition of an aqueous hydrochloric acid solution at room temperature and stirring at 50°C for 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, polymer additives, and photochromic materials.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can bind to various receptors and enzymes, inhibiting their activity and leading to therapeutic effects . The furan ring also contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate include:
3-(1,3-Dioxoisoindolin-2-yl)propanal: This compound has a similar isoindoline-1,3-dione structure but lacks the furan ring.
1,3-Dioxoisoindolin-2-yl pentanoate: Another related compound with a different alkyl chain length.
The uniqueness of this compound lies in its combination of the furan ring and isoindoline-1,3-dione moiety, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13NO5 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl furan-2-carboxylate |
InChI |
InChI=1S/C16H13NO5/c18-14-11-5-1-2-6-12(11)15(19)17(14)8-4-10-22-16(20)13-7-3-9-21-13/h1-3,5-7,9H,4,8,10H2 |
InChI Key |
DVWLPDVXSCWIRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)
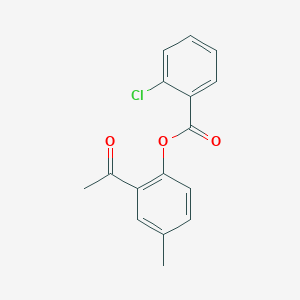


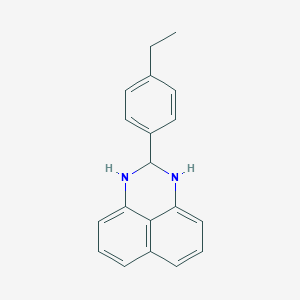
![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)
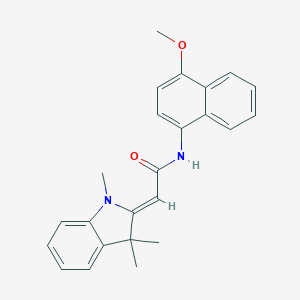
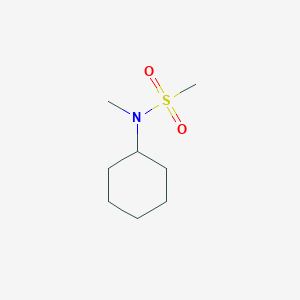

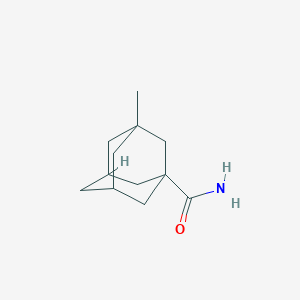
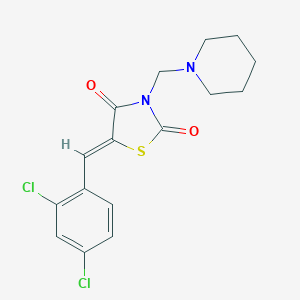
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)
